molecular formula C13H14O3 B8275092 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one

2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one

Cat. No.: B8275092
M. Wt: 218.25 g/mol
InChI Key: IRQQAWBBQRVPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one is a heterocyclic organic compound that belongs to the class of dihydropyranones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one typically involves the use of organocatalysts, such as N-heterocyclic carbenes (NHCs). These catalysts facilitate the formation of the dihydropyranone ring through cycloaddition reactions. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve scaling up the organocatalytic processes used in laboratory synthesis. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the benzyloxymethyl group and the dihydropyranone ring. These structural features enable it to participate in nucleophilic and electrophilic reactions, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-(phenylmethoxymethyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C13H14O3/c14-12-6-7-16-13(8-12)10-15-9-11-4-2-1-3-5-11/h1-7,13H,8-10H2

InChI Key

IRQQAWBBQRVPSH-UHFFFAOYSA-N

Canonical SMILES

C1C(OC=CC1=O)COCC2=CC=CC=C2

Origin of Product

United States

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